molecular formula C10H18O2 B13255337 1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde

1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde

Cat. No.: B13255337
M. Wt: 170.25 g/mol
InChI Key: YOFZLVJXZBPORY-UHFFFAOYSA-N
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Description

1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H18O2 It is characterized by a cyclopentane ring substituted with a hydroxybutyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde typically involves the following steps:

    Formation of the Hydroxybutyl Group: This can be achieved through the reaction of a suitable butanone derivative with a reducing agent such as sodium borohydride (NaBH4) to introduce the hydroxy group.

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized via cyclization reactions involving appropriate precursors.

    Aldehyde Introduction: The aldehyde group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield maximization. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: KMnO4, PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Alkyl halides, acid chlorides.

Major Products:

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding primary alcohol.

    Substitution: Ethers or esters depending on the reagents used.

Scientific Research Applications

1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Cyclopentanecarboxaldehyde: Similar structure but lacks the hydroxybutyl group.

    Cyclopentanol: Contains a hydroxy group but lacks the aldehyde functionality.

    Cyclopentanone: Contains a ketone group instead of an aldehyde.

Uniqueness: 1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both a hydroxybutyl group and an aldehyde functional group on the cyclopentane ring

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-(3-hydroxybutan-2-yl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H18O2/c1-8(9(2)12)10(7-11)5-3-4-6-10/h7-9,12H,3-6H2,1-2H3

InChI Key

YOFZLVJXZBPORY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O)C1(CCCC1)C=O

Origin of Product

United States

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